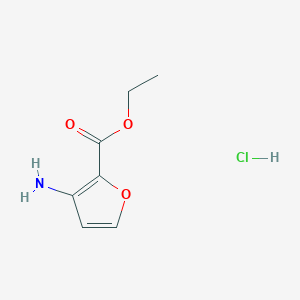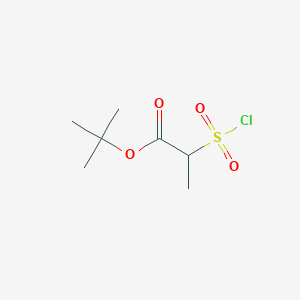
Ethyl 3-aminofuran-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-aminofuran-2-carboxylate hydrochloride is a chemical compound with the CAS Number: 2055839-90-0. It has a molecular weight of 191.61 and its IUPAC name is this compound . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H9NO3.ClH/c1-2-10-7(9)6-5(8)3-4-11-6;/h3-4H,2,8H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 191.61 . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Understanding Metabolic Processes
Ethyl 3-aminofuran-2-carboxylate hydrochloride is involved in various metabolic processes. Studies highlight the identification and urinary excretion of metabolites following the consumption of certain foods and substances. For instance, metabolites of 5-(hydroxymethyl)-2-furfural, a breakdown product found in fruit juices and other food items, were identified in human subjects. The metabolites were detected and quantified in urine samples, illustrating the body's metabolic response to the intake of these substances and providing insights into human metabolism and excretion processes (Prior, Wu, & Gu, 2006).
Pharmacological Applications
This compound plays a role in pharmacology, particularly in the development and efficacy of certain drugs. The compound has been studied for its effects when used in conjunction with other drugs. Research demonstrates its potential in enhancing the therapeutic efficacy and understanding the side effects of various medications. For example, the metabolic fate of irinotecan, a chemotherapy drug, was explored to understand its glucuronidation process and its correlation with certain side effects like diarrhea. This study provides valuable information on optimizing the therapeutic index and minimizing side effects of drugs like irinotecan (Gupta et al., 1994).
Diagnostic and Therapeutic Monitoring
The compound is also instrumental in diagnostic and therapeutic monitoring, especially in the context of alcohol consumption and abuse. Studies have utilized biomarkers such as ethyl glucuronide (EtG) and fatty acid ethyl esters (FAEEs), which are related to this compound, for the detection of chronic alcohol abuse in forensic cases. These markers provide a reliable method for assessing alcohol intake and can be used to monitor and manage individuals with alcohol use disorders (Suesse et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 3-aminofuran-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c1-2-10-7(9)6-5(8)3-4-11-6;/h3-4H,2,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGUSJPJPKIUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CO1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-8-(4-fluorobenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2645996.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2645998.png)




![N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2646008.png)
![4-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl}morpholine](/img/structure/B2646009.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride](/img/structure/B2646015.png)
![2-Chloro-7,7-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2646016.png)
